molecular formula C14H26 B1581490 7-Tetradecyne CAS No. 35216-11-6

7-Tetradecyne

Cat. No. B1581490
CAS RN: 35216-11-6
M. Wt: 194.36 g/mol
InChI Key: AFNWSIIBAYUTTL-UHFFFAOYSA-N
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Description

7-Tetradecyne is a chemical compound with the molecular formula C14H26 . It has an average mass of 194.356 Da and a monoisotopic mass of 194.203445 Da .


Molecular Structure Analysis

7-Tetradecyne has a simple structure with 14 carbon atoms and 26 hydrogen atoms . It contains a total of 39 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 triple bond .


Physical And Chemical Properties Analysis

7-Tetradecyne has a density of 0.8±0.1 g/cm3, a boiling point of 255.4±8.0 °C at 760 mmHg, and a flash point of 102.2±12.6 °C . It has a molar refractivity of 64.9±0.3 cm3, and a molar volume of 242.9±3.0 cm3 . It also has a polarizability of 25.7±0.5 10-24 cm3 and a surface tension of 29.7±3.0 dyne/cm .

Scientific Research Applications

1. Tetracycline Degradation and Environmental Impact

Research has demonstrated that tetracycline, a class of antibiotics related to 7-tetradecyne, can undergo degradation under specific conditions. Studies like that by Liu et al. (2013) investigated the degradation of tetracycline using photo-electro-Fenton oxidation, suggesting potential applications in wastewater treatment to mitigate environmental impacts (Liu et al., 2013). Additionally, Xu and Li (2010) explored the sorption behavior of tetracycline on marine sediments, highlighting the importance of understanding its environmental fate for assessing its impact on seawater-sediment systems (Xu & Li, 2010).

2. Photocatalytic Degradation Mechanisms

The mechanisms behind the photocatalytic degradation of tetracycline, which shares structural similarities with 7-tetradecyne, have been studied. Zhu et al. (2013) examined the degradation of tetracycline in aqueous solutions using nanosized TiO2, shedding light on the photocatalytic pathways and intermediate products formed during the degradation process (Zhu et al., 2013).

3. Non-antibiotic Properties and Clinical Implications

Research has expanded beyond the antibiotic properties of tetracyclines. Sapadin and Fleischmajer (2006) explored the non-antibiotic properties of tetracycline and its analogues, such as anti-inflammatory and anti-collagenase activities, which could have potential clinical applications in treating various diseases including dermatological conditions (Sapadin & Fleischmajer, 2006).

4. Electrochemical Oxidation and Toxicity Assessment

Wang et al. (2018) evaluated the degradation pathway and intermediate toxicity of tetracycline during electrochemical oxidation, revealing insights into the risk assessment of intermediates and their toxicity. This research could guide practical applications in wastewater treatment and environmental protection (Wang et al., 2018).

properties

IUPAC Name

tetradec-7-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWSIIBAYUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188716
Record name 7-Tetradecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tetradecyne

CAS RN

35216-11-6
Record name 7-Tetradecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35216-11-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecyne
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Record name 7-Tetradecyne
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Record name 7-Tetradecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
CA Brown, A Yamashita - Journal of the American Chemical …, 1975 - ACS Publications
… vigorous than necessary; 7-tetradecyne is completely converted to 1-tetradecyne in less than 60 sec at 0. (12) (a) Such a process ("random walk”) requires that the mean …
Number of citations: 31 pubs.acs.org
S Chapman, SM Hornstein… - Journal of the American …, 1975 - ACS Publications
… vigorous than necessary; 7-tetradecyne is completely converted to 1-tetradecyne in less than 60 sec at 0. (12) (a) Such a process ("random walk”) requires that the mean …
Number of citations: 67 pubs.acs.org
WB Sheats, LK Olli, R Stout, JT Lundeen… - The Journal of …, 1979 - ACS Publications
… pyridinium chlorochromate were compared with regard to their ability tooxidize diphenylethyne, 1-phenyl-l-ethyne, 1 -phenyl-1 -ethyne, 2-decyne, 5-decyne, 4-octyne, and 7-tetradecyne…
Number of citations: 37 pubs.acs.org
WJ Gensler, HN Schlein - Journal of the American Chemical …, 1955 - ACS Publications
… The sodium derivative of 8-chloro-loctyne couples with 6-iodo-l-chlorohexane to give 1,14-dichloro-7-tetradecyne. Application of the malonic ester synthesis to the corresponding 1,14-…
Number of citations: 13 pubs.acs.org
RK Freidlina, TA Kost - Bulletin of the Academy of Sciences of the USSR …, 1963 - Springer
… From α,ω-disubstituted tetrachloroalkanes by the same method 1,10-diethoxy-5-decyne, 1,14-diethoxy-7-tetradecyne, and 1,14-bisdiethylamino-7-tetradecyne were obtained. …
Number of citations: 3 link.springer.com
DG Lee, VS Chang - The Journal of Organic Chemistry, 1979 - ACS Publications
… Interestingly, it was found that under these conditions cleavage took place with the loss of one carbon atom; eg, the oxidative cleavage of 7-tetradecyne did not produce 2 mol of …
Number of citations: 101 pubs.acs.org
JC Lindhoudt, GL Van Mourik, HJJ Pabon - Tetrahedron Letters, 1976 - Elsevier
… (APA) as a solvent, in a 1.2-1.5 molar ratio to 7-tetradecyne, they could convert the 7-tetradecyne at 15-20C in 1-2 min into I-tetradecyne (pure by GLC) in 89% isolated yield. …
Number of citations: 30 www.sciencedirect.com
K Kuningas, S Rang, T Kailas - Journal of Chromatography A, 1990 - Elsevier
… 1320.2 I -Tetradecyne 2-Tetradecyne 3-Tetradecyne 4-Tetradecyne 5-Tetradecyne 6-Tetradecyne 7-Tetradecyne … 1.09 7-Tetradecyne … On OV-101 n-alkynes (except 7-tetradecyne) …
Number of citations: 16 www.sciencedirect.com
CA Brown - Am. Chem. Soc., Div. Pet. Chem., Prepr.;(United States), 1979 - osti.gov
… Alkynes with longer chains such as 4-octyne, 7-tetradecyne, and methylnonynes, readily undergo triple-bond migration to the chain terminus via the rapid and mild ''acetylene zipper'' …
Number of citations: 0 www.osti.gov
A Krantz, J Laureni - The Journal of Organic Chemistry, 1979 - ACS Publications
… A 500-mL Erlenmeyer flask was charged with KMn04 (8.2 g, 0.052 mol in 140 mL of water) and a solution consisting of 7-tetradecyne (5.0 g, 0.026 mol), acetic acid (35 mL), methylene …
Number of citations: 17 pubs.acs.org

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